molecular formula C9H8ClFO B1582443 3-Chloro-4'-fluoropropiophenone CAS No. 347-93-3

3-Chloro-4'-fluoropropiophenone

Cat. No. B1582443
CAS RN: 347-93-3
M. Wt: 186.61 g/mol
InChI Key: AAHQPLJUSLMHHR-UHFFFAOYSA-N
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Description

3-Chloro-4’-fluoropropiophenone is a chemical compound with the molecular formula C9H8ClFO . It has an average mass of 186.611 Da and a monoisotopic mass of 186.024765 Da . It is also known by other names such as 1-Propanone, 3-chloro-1-(4-fluorophenyl)- .


Synthesis Analysis

The synthesis of 3-Chloro-4’-fluoropropiophenone can be achieved from 3-Chloropropionyl chloride and 4-Bromofluorobenzene .


Molecular Structure Analysis

The linear formula of 3-Chloro-4’-fluoropropiophenone is FC6H4COCH2CH2Cl . The structure consists of a fluorophenyl group attached to a propiophenone group with a chlorine atom .


Physical And Chemical Properties Analysis

3-Chloro-4’-fluoropropiophenone is a solid at 20 degrees Celsius . It has a melting point of 47-49 degrees Celsius . The compound should be stored under inert gas and conditions to avoid are air sensitivity .

Scientific Research Applications

. .

Preparation of Quinoxaline Derivatives

This compound has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline . Quinoxaline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Drug Discovery

The compound has been involved in high-throughput screening (HTS) processes for drug discovery . HTS is a method used in drug discovery to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.

Research and Development

In the field of research and development, “3-Chloro-4’-fluoropropiophenone” is used to study its properties and potential applications. It’s often used in laboratories for experimental purposes .

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) targeting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQPLJUSLMHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188251
Record name 2-Chloro-4'-fluoropropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-fluoropropiophenone

CAS RN

347-93-3
Record name 3-Chloro-4′-fluoropropiophenone
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Record name 2-Chloro-4'-fluoropropiophenone
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Record name 347-93-3
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Record name 2-Chloro-4'-fluoropropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloroethylpropionyl chloride (0.63 g), fluorobenzene (0.48 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (2.3 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.2 g).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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